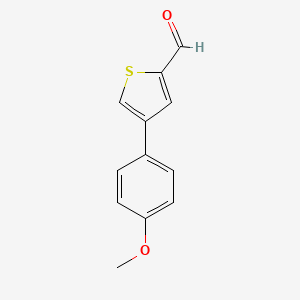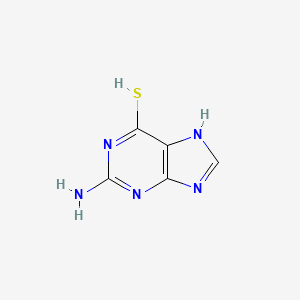![molecular formula C15H14O3 B7763043 Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate CAS No. 445492-63-7](/img/structure/B7763043.png)
Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate
描述
Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C15H14O3 It is a derivative of biphenyl, featuring a hydroxymethyl group and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(Hydroxymethyl)[1,1’-biphenyl]-3-methanol.
Substitution: 4’-(Hydroxymethyl)-2-nitro[1,1’-biphenyl]-3-carboxylate.
科学研究应用
Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.
作用机制
The mechanism of action of Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with target molecules. The biphenyl structure provides rigidity and stability, which can be crucial for its function in materials science.
相似化合物的比较
- Methyl 4-(3-hydroxyphenyl)benzoate
- 4-Hydroxymethyl-4-methyl-1-phenylpyrazolidin
- 4,4’-Dimethylolbiphenyl
Comparison: Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on the biphenyl scaffoldFor instance, Methyl 4-(3-hydroxyphenyl)benzoate lacks the biphenyl structure, which can affect its stability and reactivity in certain applications .
属性
IUPAC Name |
methyl 3-[4-(hydroxymethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNBBVMRVFFIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602495 | |
| Record name | Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445492-63-7 | |
| Record name | Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7762962.png)
![6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine](/img/structure/B7762972.png)
![Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762974.png)
![Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762990.png)
![Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762997.png)
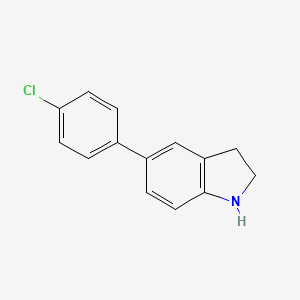
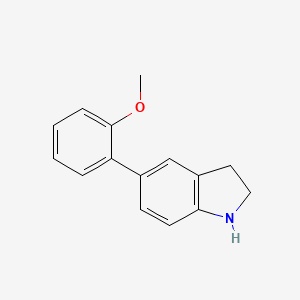
![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B7763017.png)
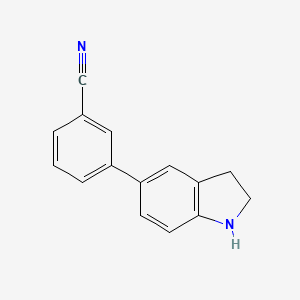
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7763028.png)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763029.png)
![Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763061.png)
